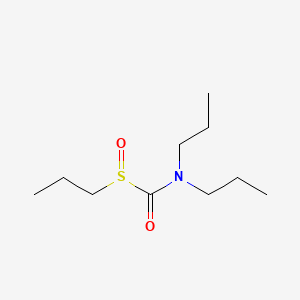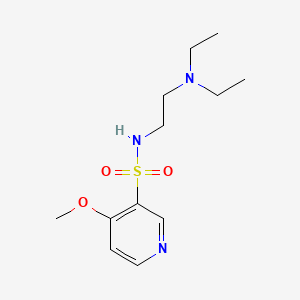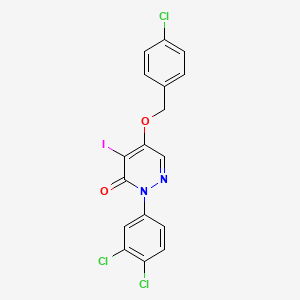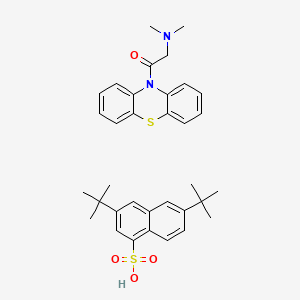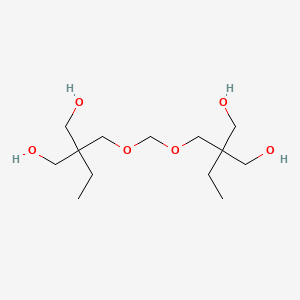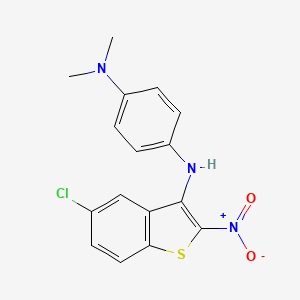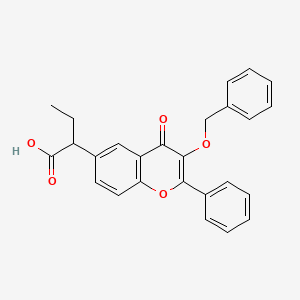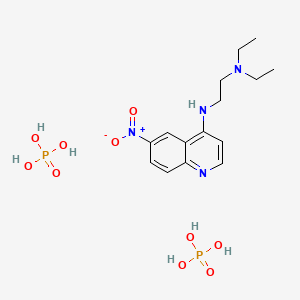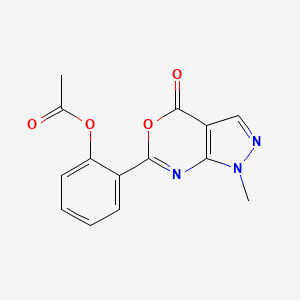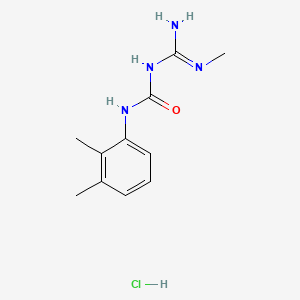
Urea, N-(2,3-dimethylphenyl)-N'-(imino(methylamino)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a urea moiety substituted with a 2,3-dimethylphenyl group and an imino(methylamino)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the 2,3-dimethylphenyl isocyanate: This can be achieved by reacting 2,3-dimethylaniline with phosgene under controlled conditions.
Reaction with the appropriate amine: The 2,3-dimethylphenyl isocyanate is then reacted with an amine containing the imino(methylamino)methyl group under mild conditions to form the desired urea derivative.
Formation of the monohydrochloride salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common methods include:
Batch reactors: Suitable for small to medium-scale production.
Continuous flow reactors: Used for large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Urea derivatives can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific chemical structure and the target they interact with. Common mechanisms include:
Enzyme inhibition: Urea derivatives can inhibit the activity of specific enzymes by binding to their active sites.
Receptor binding: Some urea derivatives can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Interaction with nucleic acids: Certain urea derivatives can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Phenylurea: A simple urea derivative with a phenyl group.
N,N’-Diphenylurea: A urea derivative with two phenyl groups.
N-(2,3-Dimethylphenyl)urea: A urea derivative with a 2,3-dimethylphenyl group.
Uniqueness
The compound “Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
66871-61-2 |
|---|---|
Molecular Formula |
C11H17ClN4O |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-9(8(7)2)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H |
InChI Key |
RATKCQTUPWHYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=NC)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


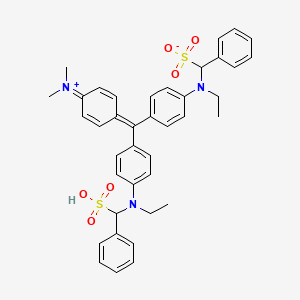
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
